molecular formula C24H25N3S4 B11049398 4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

4,4,5-trimethyl-8-[(4-phenylpiperazin-1-yl)carbonothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11049398
M. Wt: 483.7 g/mol
InChI Key: NDWJEYLHCCDQTC-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-8-[(4-phenylpiperazino)carbothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound. This compound is part of the 1,2-dithioloquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, a dithiolo ring, and a phenylpiperazine moiety, making it a unique and versatile molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-trimethyl-8-[(4-phenylpiperazino)carbothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Dithiolo Ring: The dithiolo ring is introduced via cyclization reactions involving sulfur-containing reagents such as carbon disulfide.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached through nucleophilic substitution reactions, often using piperazine and phenyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the dithiolo ring, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

4,4,5-Trimethyl-8-[(4-phenylpiperazino)carbothioyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.

    Signal Transduction: By interfering with cell signaling pathways, it can modulate cellular responses, leading to effects such as apoptosis or cell cycle arrest.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, which can lead to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Shares the quinoline and dithiolo core but lacks the phenylpiperazine moiety.

    8-R-4,5-dihydro-4,4-dimethyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones: Variants with different substituents at the 8-position.

Uniqueness

    Structural Complexity: The presence of the phenylpiperazine moiety adds to the structural complexity and potential for diverse biological activities.

    Versatility: The compound’s ability to undergo various chemical reactions and its multiple applications in research make it a versatile molecule.

Properties

Molecular Formula

C24H25N3S4

Molecular Weight

483.7 g/mol

IUPAC Name

4,4,5-trimethyl-8-(4-phenylpiperazine-1-carbothioyl)dithiolo[3,4-c]quinoline-1-thione

InChI

InChI=1S/C24H25N3S4/c1-24(2)21-20(23(29)31-30-21)18-15-16(9-10-19(18)25(24)3)22(28)27-13-11-26(12-14-27)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3

InChI Key

NDWJEYLHCCDQTC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C)C=CC(=C3)C(=S)N4CCN(CC4)C5=CC=CC=C5)C(=S)SS2)C

Origin of Product

United States

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